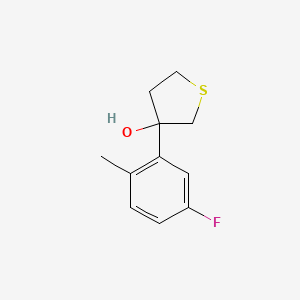

3-(5-Fluoro-2-methylphenyl)thiolan-3-ol

説明

3-(5-Fluoro-2-methylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound derived from thiolan-3-ol (C₄H₈OS, molar mass 104.17 g/mol) . The core structure of thiolan-3-ol consists of a tetrahydrothiophene ring (a five-membered saturated sulfur ring) with a hydroxyl group at the 3-position. In the target compound, a 5-fluoro-2-methylphenyl substituent is attached to the 3-position of the thiolan-3-ol scaffold, resulting in the molecular formula C₁₁H₁₃FO₃S (estimated molar mass: 244.28 g/mol).

This compound is structurally related to intermediates in pharmaceutical synthesis, particularly those targeting kinase inhibition or anticancer activity, as suggested by analogous fluorinated phenyl derivatives in patent literature .

特性

IUPAC Name |

3-(5-fluoro-2-methylphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FOS/c1-8-2-3-9(12)6-10(8)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSVXIMONZRMPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2(CCSC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Functional Analogues

(a) Thiolan-3-ol Derivatives

- Thiolan-3-ol (C₄H₈OS) : The parent compound lacks aromatic substituents. Its smaller size and polar hydroxyl group make it more water-soluble than derivatives with bulky aryl groups .

(b) Triazole-Based Analogues

4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives (e.g., from ) share aryl substituents but replace the thiolan-3-ol core with a triazole ring. These compounds exhibit higher molar masses (e.g., ~350 g/mol) and may prioritize hydrogen-bonding interactions due to the triazole’s nitrogen-rich structure, contrasting with the sulfur-driven hydrophobicity of the target compound .

(c) Pharmaceutical Candidates in Patent Literature

Complex derivatives such as (S)-N-(3-(5-((1-Acryloylazetidin-2-yl)methoxy)-6-aminopyrimidin-4-yl)-5-fluoro-2-methylphenyl)-4-cyclopropyl-2-fluorobenzamide (from ) feature the 5-fluoro-2-methylphenyl motif but incorporate additional functional groups (e.g., pyrimidine, acryloyl). These modifications enhance target specificity (e.g., kinase inhibition) but reduce synthetic accessibility compared to the simpler thiolan-3-ol-based compound .

Table 1: Key Properties of 3-(5-Fluoro-2-methylphenyl)thiolan-3-ol and Analogues

Key Observations :

Synthetic Methods: The target compound may be synthesized via halide substitution using InCl₃ catalysis, akin to triazole derivatives , or through Mitsunobu reactions for hydroxyl-group functionalization .

Bioactivity : Fluorine and methyl groups in the target compound likely improve blood-brain barrier penetration compared to polar triazole derivatives, making it suitable for central nervous system-targeted drugs .

Structural Complexity : The compound balances synthetic feasibility (unlike complex patent derivatives) and bioactivity (unlike simpler thiolan-3-ol), positioning it as a versatile intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。